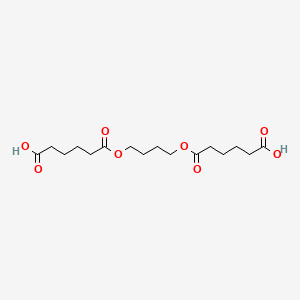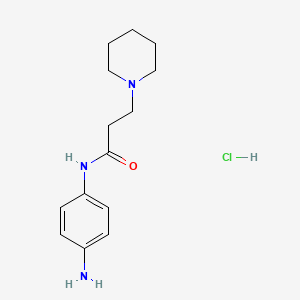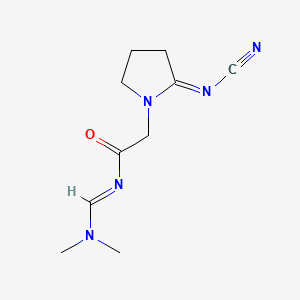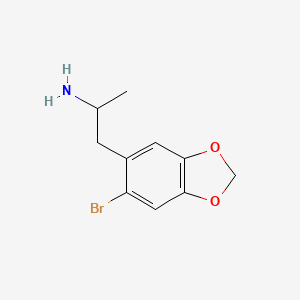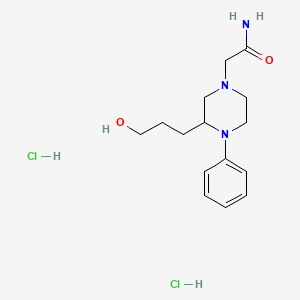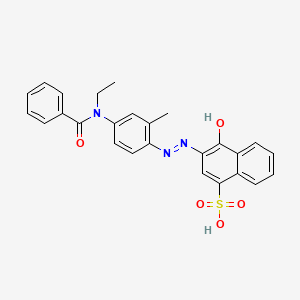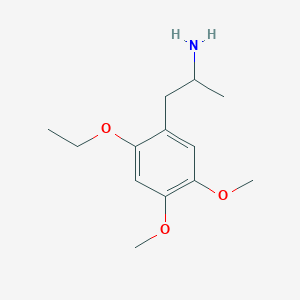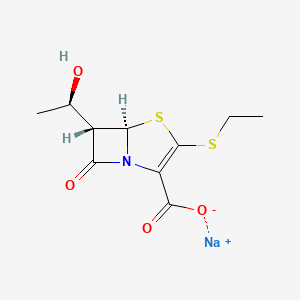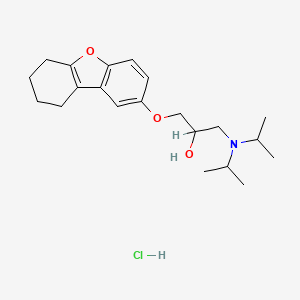
2-Propanol, 1-(bis(1-methylethyl)amino)-3-((6,7,8,9-tetrahydro-2-dibenzofuranyl)oxy)-, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Propanol, 1-(bis(1-methylethyl)amino)-3-((6,7,8,9-tetrahydro-2-dibenzofuranyl)oxy)-, clorhidrato es un compuesto orgánico complejo con aplicaciones significativas en varios campos científicos. Este compuesto es conocido por su estructura química única, que incluye una cadena principal de propanol, un grupo bis(1-methylethyl)amino y una porción dibenzofuranil. La forma clorhidrato mejora su solubilidad y estabilidad, lo que lo hace adecuado para diversas aplicaciones.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2-Propanol, 1-(bis(1-methylethyl)amino)-3-((6,7,8,9-tetrahydro-2-dibenzofuranyl)oxy)-, clorhidrato generalmente implica varios pasos. El paso inicial a menudo incluye la formación de la porción dibenzofuranil, seguida de la introducción del grupo bis(1-methylethyl)amino. El paso final implica la unión de la cadena principal de propanol y la formación de la sal clorhidrato. Las condiciones de reacción como la temperatura, la presión y el pH se controlan cuidadosamente para garantizar un alto rendimiento y pureza.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar la síntesis a gran escala utilizando reactores por lotes o de flujo continuo. El proceso se optimiza para maximizar el rendimiento y minimizar los residuos. Los catalizadores y los solventes se seleccionan en función de su eficiencia y su impacto ambiental. Se implementan medidas de control de calidad para garantizar la consistencia y la pureza del producto final.
Análisis De Reacciones Químicas
Tipos de reacciones
2-Propanol, 1-(bis(1-methylethyl)amino)-3-((6,7,8,9-tetrahydro-2-dibenzofuranyl)oxy)-, clorhidrato experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar cetonas o aldehídos correspondientes.
Reducción: Las reacciones de reducción pueden convertirlo en alcoholes o aminas.
Sustitución: Las reacciones de sustitución nucleofílica pueden introducir diferentes grupos funcionales en la molécula.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio, y nucleófilos como el hidróxido de sodio. Las condiciones de reacción como la temperatura, el solvente y el catalizador se optimizan en función del producto deseado.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir cetonas o aldehídos, mientras que la reducción puede producir alcoholes o aminas.
Aplicaciones Científicas De Investigación
2-Propanol, 1-(bis(1-methylethyl)amino)-3-((6,7,8,9-tetrahydro-2-dibenzofuranyl)oxy)-, clorhidrato tiene diversas aplicaciones en la investigación científica:
Química: Se utiliza como reactivo en la síntesis orgánica y la catálisis.
Biología: Se emplea en ensayos bioquímicos y como sonda para estudiar las vías biológicas.
Medicina: Se investiga por sus posibles efectos terapéuticos y como candidato a fármaco.
Industria: Se utiliza en la producción de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción de 2-Propanol, 1-(bis(1-methylethyl)amino)-3-((6,7,8,9-tetrahydro-2-dibenzofuranyl)oxy)-, clorhidrato implica su interacción con objetivos moleculares específicos. El compuesto puede unirse a enzimas o receptores, modulando su actividad e influyendo en varias vías bioquímicas. Los objetivos moleculares y las vías exactas dependen de la aplicación específica y el contexto de uso.
Comparación Con Compuestos Similares
Compuestos similares
- 2-Propanol, 1-(bis(1-methylethyl)amino)-3-((6,7,8,9-tetrahydro-2-dibenzofuranyl)oxy)-, clorhidrato se puede comparar con otros compuestos que tienen características estructurales similares, como:
- Derivados de 2-propanol con diferentes sustituyentes.
- Compuestos dibenzofuranil con diferentes grupos funcionales.
- Aminoalcoholes con diferentes grupos alquilo.
Singularidad
La singularidad de 2-Propanol, 1-(bis(1-methylethyl)amino)-3-((6,7,8,9-tetrahydro-2-dibenzofuranyl)oxy)-, clorhidrato radica en su combinación específica de grupos funcionales y características estructurales. Esta estructura única imparte propiedades químicas y biológicas distintas, lo que lo hace valioso para diversas aplicaciones.
Propiedades
Número CAS |
119952-82-8 |
|---|---|
Fórmula molecular |
C21H32ClNO3 |
Peso molecular |
381.9 g/mol |
Nombre IUPAC |
1-[di(propan-2-yl)amino]-3-(6,7,8,9-tetrahydrodibenzofuran-2-yloxy)propan-2-ol;hydrochloride |
InChI |
InChI=1S/C21H31NO3.ClH/c1-14(2)22(15(3)4)12-16(23)13-24-17-9-10-21-19(11-17)18-7-5-6-8-20(18)25-21;/h9-11,14-16,23H,5-8,12-13H2,1-4H3;1H |
Clave InChI |
RUMDYBVGKMOGOA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N(CC(COC1=CC2=C(C=C1)OC3=C2CCCC3)O)C(C)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


